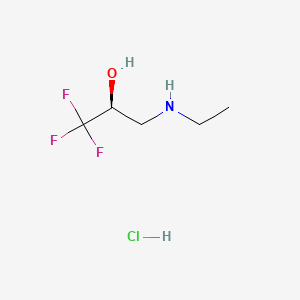
Methyl 2-fluoro-3-iodopyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-3-iodopyridine-4-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with isonicotinic acid methyl ester, which undergoes nitration to form methyl 3-nitro-4-pyridylcarboxylate. This intermediate is then subjected to nucleophilic aromatic substitution with a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic aromatic substitution reactions, optimized for higher yields and purity. The use of efficient fluorinating reagents and controlled reaction conditions is crucial for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-fluoro-3-iodopyridine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the fluorine and iodine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride anions and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride anions yields fluorinated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-3-iodopyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of methyl 2-fluoro-3-iodopyridine-4-carboxylate involves its interaction with molecular targets through its fluorine and iodine substituents. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-fluoropyridine-4-carboxylate
- 2-Fluoro-3-iodopyridine
- 3-Fluoro-4-iodopyridine
Uniqueness
Methyl 2-fluoro-3-iodopyridine-4-carboxylate is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H5FINO2 |
|---|---|
Molekulargewicht |
281.02 g/mol |
IUPAC-Name |
methyl 2-fluoro-3-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C7H5FINO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 |
InChI-Schlüssel |
OOSQOTHFKZJWLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NC=C1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)

![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)


![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)






